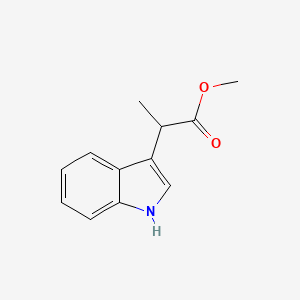

methyl 2-(1H-indol-3-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(1H-indol-3-yl)propanoate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by an indole ring system attached to a propanoate ester group, making it a valuable molecule in synthetic organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(1H-indol-3-yl)propanoate typically involves the esterification of 2-(1H-indol-3-yl)propanoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine in acetic acid.

Major Products Formed:

Oxidation: 2-(1H-indol-3-yl)propanoic acid.

Reduction: 2-(1H-indol-3-yl)propanol.

Substitution: Halogenated indole derivatives.

Scientific Research Applications

Methyl 2-(1H-indol-3-yl)propanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(1H-indol-3-yl)propanoate involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

- Methyl 2-amino-3-(1H-indol-3-yl)propanoate

- Methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate

- Ethyl 2-(6-nitro-1H-indol-1-yl)propanoate

Comparison: Methyl 2-(1H-indol-3-yl)propanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the ester group makes it more susceptible to hydrolysis and esterification reactions, which can be advantageous in certain synthetic applications .

Biological Activity

Methyl 2-(1H-indol-3-yl)propanoate is an indole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its ester functional group, which contributes to its unique chemical reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound belongs to a class of compounds known for their significant presence in various natural products. Indole derivatives are recognized for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The compound's structure includes an indole ring connected to a propanoate ester, making it a valuable entity in synthetic organic chemistry and pharmaceutical research.

The biological activity of this compound can be attributed to its interaction with multiple molecular targets and pathways:

- Molecular Targets : The compound interacts with enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to various biological effects such as cell proliferation and apoptosis.

- Signaling Pathways : It influences pathways related to inflammation and cell growth, contributing to its potential therapeutic effects against diseases like cancer .

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that indole derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

The compound also demonstrates significant antimicrobial activity. Indole derivatives have been reported to possess antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membrane integrity or interference with metabolic processes .

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. Indole compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory responses .

Case Studies and Research Findings

Several studies have focused on the biological activities of indole derivatives similar to this compound:

Properties

IUPAC Name |

methyl 2-(1H-indol-3-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8(12(14)15-2)10-7-13-11-6-4-3-5-9(10)11/h3-8,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPWECDPNJOYSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CNC2=CC=CC=C21)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.